

Chemical structure and properties of 3,4-Dimethylhippuric acid

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Compound of Interest

Compound Name: 3,4-Dimethylhippuric acid

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An In-depth Technical Guide to 3,4-Dimethylhippuric Acid

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological relevance of **3,4-Dimethylhippuric acid**. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical Structure and Identification

3,4-Dimethylhippuric acid, also known by its IUPAC name 2-[(3,4-dimethylbenzoyl)amino]acetic acid, is a derivative of glycine and 3,4-dimethylbenzoic acid. Its chemical structure consists of a 3,4-dimethylphenyl group attached to a glycine molecule via an amide linkage.

Chemical Structure:

Table 1: Chemical Identifiers of **3,4-Dimethylhippuric Acid**

Identifier	Value
IUPAC Name	2-[(3,4-dimethylbenzoyl)amino]acetic acid
CAS Number	23082-12-4
Molecular Formula	C ₁₁ H ₁₃ NO ₃
Molecular Weight	207.23 g/mol
InChI Key	ZDHXVMSVUHHHAE-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of **3,4-Dimethylhippuric acid** are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.

Table 2: Physicochemical Properties of **3,4-Dimethylhippuric Acid**

Property	Value	Source
Melting Point	160 °C	
Boiling Point	406.2 °C at 760 mmHg	
Density	1.194 g/cm ³	
Flash Point	199.4 °C	
Vapor Pressure	2.51E-07 mmHg at 25°C	
XLogP3	1.50870	
PSA (Polar Surface Area)	66.40 Å ²	

Synthesis of 3,4-Dimethylhippuric Acid

A common method for the synthesis of N-acylglycines such as **3,4-Dimethylhippuric acid** is the Schotten-Baumann reaction. This involves the acylation of glycine with the corresponding acyl chloride in the presence of a base.

Experimental Protocol: Synthesis via Schotten-Baumann Reaction

Materials:

- 3,4-Dimethylbenzoyl chloride
- Glycine
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Dichloromethane
- Water

Procedure:

- Dissolve glycine in a 10% aqueous solution of sodium hydroxide in a round-bottom flask, and cool the mixture in an ice bath.
- Slowly add 3,4-dimethylbenzoyl chloride to the cooled glycine solution with vigorous stirring. The temperature should be maintained below 5°C.
- Continue stirring for 1-2 hours at room temperature after the addition is complete.
- Acidify the reaction mixture to a pH of approximately 2 with concentrated hydrochloric acid to precipitate the product.
- Filter the crude **3,4-Dimethylhippuric acid**, wash with cold water, and dry.
- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.

Spectroscopic Data (Reference Data)

Experimental spectroscopic data for **3,4-Dimethylhippuric acid** is not readily available in public databases. Therefore, representative data for the closely related isomer, 3-Methylhippuric acid, and the parent compound, hippuric acid, are provided for reference.

Note: The chemical shifts and peak patterns for **3,4-Dimethylhippuric acid** are expected to be similar but will show distinct differences due to the presence of an additional methyl group on the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ^1H NMR of **3,4-Dimethylhippuric acid**:

- Aromatic protons: Signals in the aromatic region (δ 7.0-8.0 ppm). The substitution pattern will lead to a specific splitting pattern.
- Methylene protons ($-\text{CH}_2-$): A doublet around δ 4.0 ppm, coupled to the adjacent NH proton.
- Amide proton ($-\text{NH}-$): A triplet around δ 8.5-9.0 ppm.
- Carboxylic acid proton ($-\text{COOH}$): A broad singlet, typically above δ 10 ppm.
- Methyl protons ($-\text{CH}_3$): Two singlets in the aliphatic region (δ 2.0-2.5 ppm).

Reference ^1H and ^{13}C NMR data for 3-Methylhippuric Acid can be found in public databases such as ChemicalBook.[\[1\]](#)[\[2\]](#)

Infrared (IR) Spectroscopy

Expected IR Absorption Bands for **3,4-Dimethylhippuric acid**:

- O-H stretch (carboxylic acid): Broad band around 3000 cm^{-1}
- N-H stretch (amide): Around 3300 cm^{-1}
- C=O stretch (carboxylic acid and amide): Strong absorptions between $1600\text{--}1750\text{ cm}^{-1}$
- C-N stretch and N-H bend (amide): Around $1550\text{--}1650\text{ cm}^{-1}$
- Aromatic C=C stretches: $1450\text{--}1600\text{ cm}^{-1}$

- C-H stretches (aromatic and aliphatic): Around 2850-3100 cm^{-1}

Reference FT-IR spectra for 3-Methylhippuric acid and 4-Methylhippuric acid are available.[3]
[4]

Mass Spectrometry (MS)

Expected Mass Spectrum of **3,4-Dimethylhippuric acid**:

- Molecular Ion (M^+): $m/z = 207.0895$
- Key Fragmentation Peaks: Fragments corresponding to the loss of the carboxyl group, the glycine moiety, and cleavage of the amide bond are expected. A prominent peak at m/z 133 corresponding to the 3,4-dimethylbenzoyl cation is anticipated.

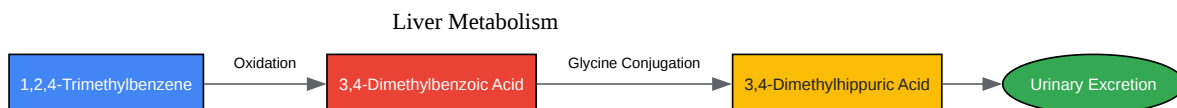
Reference mass spectral data for 3-Methylhippuric acid is available on PubChem.[5]

Biological Significance and Metabolism

3,4-Dimethylhippuric acid is a major metabolite of 1,2,4-trimethylbenzene, a component of various industrial solvents.[6] Its presence in urine is used as a biomarker for occupational or environmental exposure to this volatile organic compound.[7]

Metabolic Pathway of 1,2,4-Trimethylbenzene

The metabolism of 1,2,4-trimethylbenzene primarily occurs in the liver. The initial step involves the oxidation of one of the methyl groups to a hydroxymethyl group, which is subsequently oxidized to a carboxylic acid, forming 3,4-dimethylbenzoic acid. This intermediate is then conjugated with glycine to produce **3,4-Dimethylhippuric acid**, which is excreted in the urine.
[8]



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Metabolic pathway of 1,2,4-trimethylbenzene to **3,4-Dimethylhippuric acid**.

Experimental Protocols

Analysis of 3,4-Dimethylhippuric Acid in Urine by HPLC

This protocol is adapted from a method for the determination of dimethylhippuric acid isomers in urine.^[9]

Materials:

- High-Performance Liquid Chromatography (HPLC) system with UV detection
- Reversed-phase C18 column
- Acetonitrile (HPLC grade)
- Acetic acid
- Dichloromethane
- Urine samples

Sample Preparation:

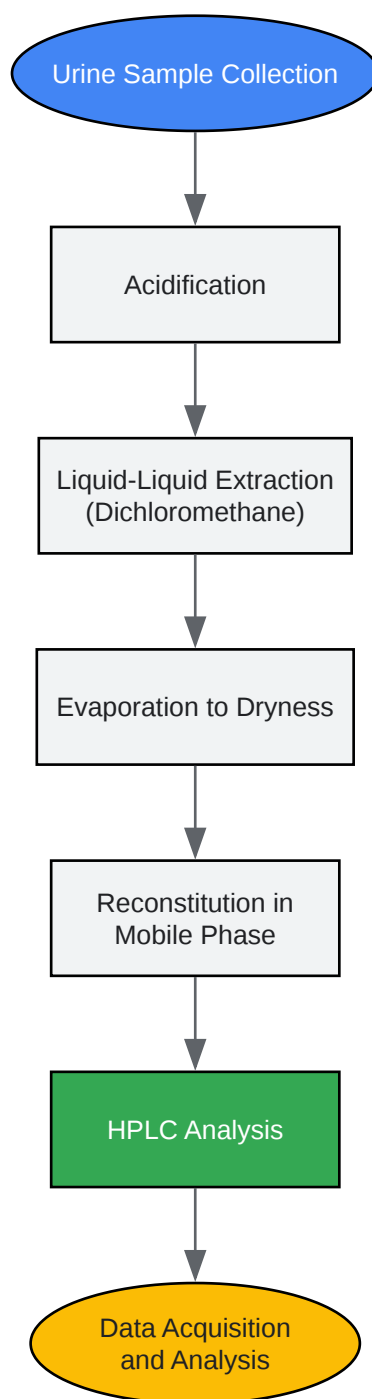
- Acidify a 1 mL aliquot of urine with 0.1 M HCl.
- Extract the acidified urine with 5 mL of dichloromethane by vortexing for 5 minutes.
- Centrifuge to separate the layers and transfer the organic layer to a clean tube.
- Evaporate the dichloromethane extract to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 200 µL of the mobile phase.

HPLC Conditions:

- Column: Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)

- Mobile Phase: A gradient of acetonitrile and 0.1% acetic acid in water.
- Flow Rate: 1.0 mL/min
- Detection: UV at 225 nm
- Injection Volume: 20 μ L

Workflow Diagram:



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Workflow for the analysis of **3,4-Dimethylhippuric acid** in urine by HPLC.

Toxicological Information

According to its Safety Data Sheet, **3,4-Dimethylhippuric acid** is not classified as a hazardous substance.[10] However, as a metabolite of 1,2,4-trimethylbenzene, its presence in high concentrations may indicate significant exposure to this solvent, which can have toxic effects.

Conclusion

3,4-Dimethylhippuric acid is a key biomarker for monitoring exposure to 1,2,4-trimethylbenzene. This guide provides essential information on its chemical and physical properties, a plausible synthetic route, and an analytical method for its detection. While direct experimental spectroscopic data and information on its involvement in signaling pathways are limited, the provided reference data and metabolic pathway information offer a solid foundation for researchers in the fields of toxicology, environmental health, and drug metabolism. Further research is warranted to fully elucidate its biological activities and potential interactions within cellular systems.

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